molecular formula C5H8N2O2S B13124558 2-Methoxy-5-(methoxymethyl)-1,3,4-thiadiazole

2-Methoxy-5-(methoxymethyl)-1,3,4-thiadiazole

Cat. No.: B13124558
M. Wt: 160.20 g/mol
InChI Key: PTFZHMGVQCBASS-UHFFFAOYSA-N
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Description

2-Methoxy-5-(methoxymethyl)-1,3,4-thiadiazole is an organic compound belonging to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of methoxy and methoxymethyl groups attached to the thiadiazole ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(methoxymethyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with carbon disulfide, followed by methylation to introduce the methoxy and methoxymethyl groups. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like cuprous bromide .

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. The reaction is carried out in large reactors with precise temperature control, typically around 50°C, and involves steps such as decoloration with activated carbon and filtration to remove by-products . The final product is obtained through vacuum drying to yield white crystalline powder with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(methoxymethyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to dihydrothiadiazole derivatives.

    Substitution: The methoxy and methoxymethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-Methoxy-5-(methoxymethyl)-1,3,4-thiadiazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(methoxymethyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-5-(methoxymethyl)-1,3,4-thiadiazole is unique due to the presence of both sulfur and nitrogen in its ring structure, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C5H8N2O2S

Molecular Weight

160.20 g/mol

IUPAC Name

2-methoxy-5-(methoxymethyl)-1,3,4-thiadiazole

InChI

InChI=1S/C5H8N2O2S/c1-8-3-4-6-7-5(9-2)10-4/h3H2,1-2H3

InChI Key

PTFZHMGVQCBASS-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN=C(S1)OC

Origin of Product

United States

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